Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride is a complex organogermanium compound This compound is notable for its unique structure, which includes a thiazagermolo ring system
Vorbereitungsmethoden
The synthesis of Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the thiazagermolo ring system, followed by the introduction of the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride can be compared with other similar organogermanium compounds Similar compounds include germanium-based thiazoles and other thiazagermolo derivatives What sets this compound apart is its unique thiazagermolo ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
136884-67-8 |
---|---|
Molekularformel |
C6H16Cl2GeN2S3 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetrahydro-[1,3,2]thiazagermolo[2,3-b][1,3,2]thiazagermol-8-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14GeN2S3.2ClH/c8-1-4-10-7-9(2-5-11-7)3-6-12-7;;/h1-6,8H2;2*1H |
InChI-Schlüssel |
CZBDGPQQEHPWEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[Ge]2(N1CCS2)SCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.